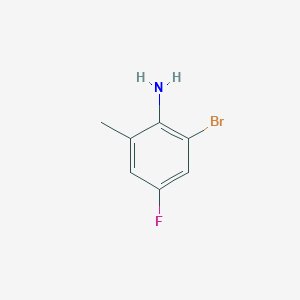

2-Bromo-4-fluoro-6-methylaniline

Katalognummer B1271559

Molekulargewicht: 204.04 g/mol

InChI-Schlüssel: VTWSBILIFIFEFG-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08026257B2

Procedure details

To a suspension of 2-bromo-4-fluoro-6-methylaniline (5 g, 24.51 mmol) in hydrochloric acid (8 M, 22 mL, 176 mmol) at 0° C. was added a solution of sodium nitrite (1.78 g, 25.7 mmol) in water (ca. 5.5 mL) dropwise. After 10 min, the resulting solution was neutralized (pH 4-5) by addition of solid sodium acetate. The resulting solution was added to a solution of 2-methyl-2-propanethiol (2.76 mL, 24.5 mmol) in ethanol (57 mL) at 0° C. The resulting mixture was stirred at 0° C. for 30 min. The resulting mixture was poured onto ice and the resulting mixture was extracted into diethyl ether (2×). The ethereal was washed with water, then brine, dried over magnesium sulfate, and concentrated. The resulting residue was dissolved in dimethylsulfoxide (14 mL) and transferred to a solution of potassium tert-butoxide (22 g, 196 mmol) in dimethylsulfoxide (140 mL) in a cool water bath (ca. 10° C.) via canula. The bath was removed and stirring continued for 30 min. The reaction mixture was poured onto ice/concentrated hydrochloric acid. The resulting mixture was extracted with dichloromethane (2×), washed with water (3×), then brine, dried over magnesium sulfate and concentrated. Prep HPLC gave 1.66 g (31.5%) as a pale solid. LC/MS (HPLC method 3): tR=2.337 min, 215.01(MH)+.

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([CH3:10])[C:3]=1[NH2:4].Cl.[N:12]([O-])=O.[Na+].C([O-])(=O)C.[Na+].CC(S)(C)C.CC(C)([O-])C.[K+]>O.C(O)C.CS(C)=O>[Br:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]2[C:3]=1[NH:4][N:12]=[CH:10]2 |f:2.3,4.5,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(N)C(=CC(=C1)F)C

|

|

Name

|

|

|

Quantity

|

22 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Two

|

Name

|

|

|

Quantity

|

1.78 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

5.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

2.76 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)S

|

|

Name

|

|

|

Quantity

|

57 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Five

|

Name

|

|

|

Quantity

|

22 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

|

Name

|

|

|

Quantity

|

140 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture was stirred at 0° C. for 30 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting mixture was poured onto ice

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the resulting mixture was extracted into diethyl ether (2×)

|

WASH

|

Type

|

WASH

|

|

Details

|

The ethereal was washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

brine, dried over magnesium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The resulting residue was dissolved in dimethylsulfoxide (14 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(ca. 10° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The bath was removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

continued for 30 min

|

|

Duration

|

30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was poured onto ice/concentrated hydrochloric acid

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting mixture was extracted with dichloromethane (2×)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (3×)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

brine, dried over magnesium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Prep HPLC gave 1.66 g (31.5%) as a pale solid

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |